molecular formula C23H35NO4Sn B055403 N-Succinimidyl-3-(tri-n-butylstannyl)benzoate CAS No. 112725-22-1

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Cat. No.: B055403
CAS No.: 112725-22-1
M. Wt: 508.2 g/mol
InChI Key: PZLUHHMIECGGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE) is primarily used in the radiohalogenation of monoclonal antibodies . The primary targets of ATE are the F(ab′)2 fragments of monoclonal antibodies . These antibodies play a crucial role in the immune response by recognizing and binding to specific antigens, such as those on the surface of cancer cells .

Mode of Action

ATE acts as an intermediate in the radiohalogenation process . It is used to label the F(ab′)2 fragment of monoclonal antibodies with iodine-125 . The labeled antibodies can then bind to specific antigens, allowing for targeted delivery of the radioactive iodine .

Biochemical Pathways

The biochemical pathway involved in the action of ATE is the radiohalogenation of antibodies. This process involves the substitution of a hydrogen atom in the antibody with a radioactive halogen atom . The radiohalogenated antibodies can then be used in various medical applications, such as cancer imaging and therapy .

Pharmacokinetics

The pharmacokinetics of ATE-labeled antibodies depend on several factors, including the specific antibody used and the method of administration . Generally, these antibodies demonstrate rapid clearance from the blood and normal tissues, leading to high tumor-to-blood ratios . This rapid clearance helps to minimize the radiation dose to non-target tissues .

Result of Action

The use of ATE in the radiohalogenation of antibodies results in several beneficial effects. Firstly, it reduces thyroid uptake of the radioactive iodine, thereby minimizing radiation exposure to the thyroid . Secondly, it increases the uptake of radioactivity in tumors, enhancing the effectiveness of cancer imaging and therapy . Lastly, it improves the in vivo stability of the radioiodinated antibodies, resulting in more accurate imaging and more effective therapy .

Action Environment

The action of ATE can be influenced by various environmental factors. For example, the efficiency of the radiohalogenation process can be affected by the pH and temperature of the reaction environment . Additionally, the stability of ATE-labeled antibodies can be influenced by factors such as light and temperature . Therefore, careful control of the reaction conditions is necessary to ensure the optimal performance of ATE.

Future Directions

The future directions of ATE research could involve its continued use in the radioiodination of proteins and peptides. Its utility in the radiohalogenation of monoclonal antibodies has been evaluated , and it could continue to be a valuable tool in this area.

Biochemical Analysis

Biochemical Properties

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate plays a significant role in biochemical reactions, particularly in the radioiodination of proteins and peptides . It interacts with proteins and peptides, facilitating their radioiodination . The nature of these interactions involves the synthesis of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope from its tin precursor .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the radioiodination of proteins . It influences cell function by enabling the labeling of proteins with iodine isotopes, which can then be used in various cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the synthesis of N-succinimidyl 3-iodobenzoate . This involves radioiododestannylation of the tin precursor using tert-butylhydroperoxide as the oxidant . The resulting product is used in the radioiodination of proteins and peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The total time for the synthesis of N-succinimidyl 3-iodobenzoate from its tin precursor is approximately 95 minutes . The stability and degradation of the product over time have not been explicitly mentioned in the available literature.

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in the synthesis of N-succinimidyl 3-iodobenzoate

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate is unique due to its versatility in facilitating the attachment of various radioactive isotopes. Its ability to undergo substitution reactions with different halogens makes it a valuable tool in radiopharmaceutical chemistry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLUHHMIECGGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150149
Record name N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112725-22-1
Record name N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Reactant of Route 2
Reactant of Route 2
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Reactant of Route 3
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Reactant of Route 4
Reactant of Route 4
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Reactant of Route 5
Reactant of Route 5
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate
Reactant of Route 6
N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.